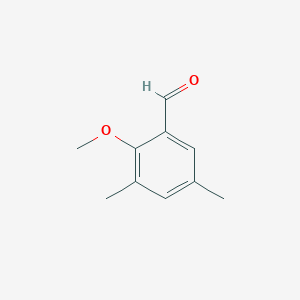

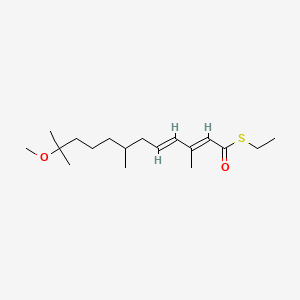

2-Methoxy-3,5-dimethylbenzaldehyde

Übersicht

Beschreibung

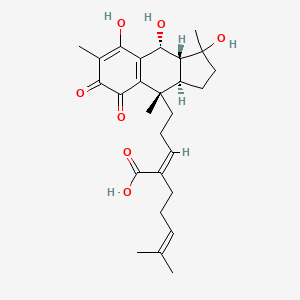

2-Methoxy-3,5-dimethylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

2-Methoxy-3,5-dimethylbenzaldehyde has been utilized in the synthesis of various novel compounds. For instance, it played a critical role in the first synthesis of coprinol from an indanone derivative, involving key steps like dialkylation and regioselective formation of primary -OH groups (Suresh et al., 2016). Similarly, it was involved in the unexpected formation of a substituted pyran rather than 1,4-DHP under Hantzsch reaction conditions (Filipan-Litvić et al., 2007).

Involvement in Organic Synthesis

This compound has been an integral part of various organic synthesis processes. For example, it was used in the preparation of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester through chromenylation and demethoxycarbonylation-alkylation reactions (Henry & Jacobs, 2001). It also facilitated the total synthesis of (±)-Lespeflorins A_3 through a series of reactions including C-prenylation and aldol condensation (Feng Ya, 2014).

Role in Analytical Studies

This compound has been studied in analytical contexts as well. An example is the identification of urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine in rats, where its derivatives were analyzed (Kanamori et al., 2002).

Chemical Corrections and Developments

This compound has also been involved in chemical corrections, such as the correction to supposed tele nucleophilic aromatic substitution in synthesizing 4-methoxy-3,5-dinitrobenzaldehyde (Monk et al., 2003). It played a role in developing new synthetic methods for other dimethoxybenzaldehydes, demonstrating its versatility in organic chemistry (Zhi, 2002).

Eigenschaften

IUPAC Name |

2-methoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFJEFNETRXGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406389 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16313-77-2 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methoxy-3,5-dimethylbenzaldehyde in the total synthesis of coprinol?

A1: this compound serves as the starting material in the first total synthesis of coprinol. [] The researchers chose this compound due to its structural similarities with the target molecule and its availability for further modifications. The synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group, transforming this compound into the final product, coprinol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)

![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)

![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)

![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-3-hydroxy-2-phenylpropanoate](/img/structure/B1231590.png)